REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[NH:10]1[C:15]2[CH:16]=[CH:17][S:18][C:14]=2[C:13](=[O:19])[NH:12][C:11]1=[O:20]>>[N+:6]([C:17]1[S:18][C:14]2[C:13](=[O:19])[NH:12][C:11](=[O:20])[NH:10][C:15]=2[CH:16]=1)([O-:9])=[O:7]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
N1C(NC(C2=C1C=CS2)=O)=O
|
Name
|
ice water
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Upon complete dissolution
|
Type
|
STIRRING
|
Details
|
After 30 min stirring at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
a yellow solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=2NC(NC(C2S1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |